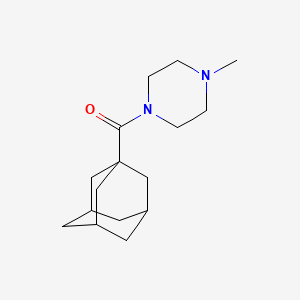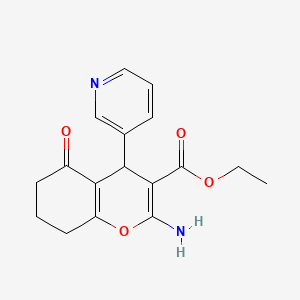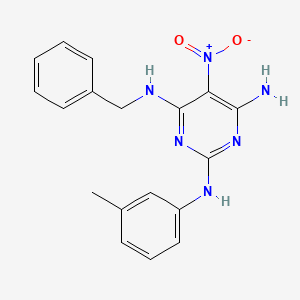
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE is an organic compound that features a unique structure combining an adamantane moiety with a piperazine ring. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The piperazine ring, on the other hand, is a versatile scaffold commonly found in pharmaceuticals and bioactive molecules. This combination makes 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE can be synthesized through a multi-step process involving the functionalization of adamantane and subsequent coupling with piperazine. One common method involves the acylation of adamantane with a suitable acyl chloride to form an adamantane carbonyl intermediate. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.
Comparison with Similar Compounds
1-(ADAMANTANE-1-CARBONYL)-3-SUBSTITUTED THIOUREAS: These compounds share the adamantane carbonyl group but differ in the substituents on the thiourea moiety.
ADAMANTANE DERIVATIVES: Compounds like 1,3-dehydroadamantane and 1,2-dehydroadamantane have similar structural features but differ in their chemical reactivity and applications.
Uniqueness: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-adamantyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H26N2O/c1-17-2-4-18(5-3-17)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3 |
InChI Key |
NINBPJOROIHPNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12461132.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)


![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
![2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12461169.png)
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
![5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
![3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
![2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide](/img/structure/B12461185.png)
![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)
